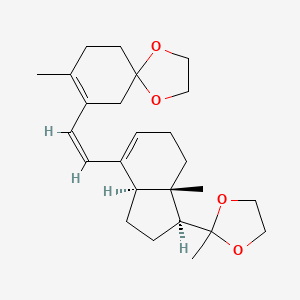![molecular formula C10H4F17O4P-2 B13412892 Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
Mono[2-(perfluorooctyl)ethyl] Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono[2-(perfluorooctyl)ethyl] phosphate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. It is commonly used to water- and grease-proof food packaging materials and is a known precursor to perfluoroalkyl carboxylic acids (PFCAs) . The compound has the molecular formula C10H6F17O4P and a molecular weight of 544.10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorooctyl)ethyl] phosphate typically involves the reaction of perfluorooctyl iodide with ethylene oxide, followed by phosphorylation. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile. The phosphorylation step is usually carried out using phosphorus oxychloride (POCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Mono[2-(perfluorooctyl)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical reagents for nucleophilic substitution include sodium hydroxide (NaOH) and other strong bases.
Major Products Formed
Oxidation: Perfluoroalkyl carboxylic acids.
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Scientific Research Applications
Mono[2-(perfluorooctyl)ethyl] phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mono[2-(perfluorooctyl)ethyl] phosphate involves its interaction with biological membranes and proteins. The compound’s perfluorinated tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with proteins, altering their structure and activity .
Comparison with Similar Compounds
Similar Compounds
Mono[2-(perfluorohexyl)ethyl] phosphate: Similar structure but with a shorter perfluorinated tail.
Bis[2-(perfluorohexyl)ethyl] phosphate: Contains two perfluorinated tails, leading to different chemical properties.
Mono[2-(perfluorodecyl)ethyl] phosphate: Longer perfluorinated tail, resulting in higher molecular weight and different reactivity.
Uniqueness
Mono[2-(perfluorooctyl)ethyl] phosphate is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Its ability to form stable emulsions and its resistance to degradation make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C10H4F17O4P-2 |
|---|---|
Molecular Weight |
542.08 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)/p-2 |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-L |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


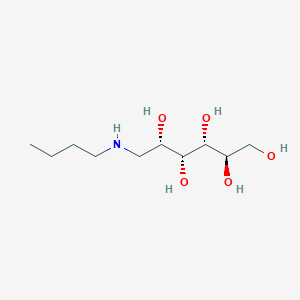
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
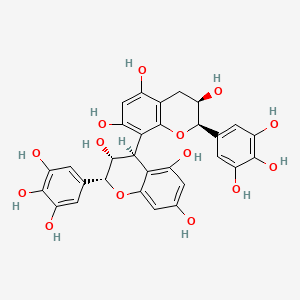
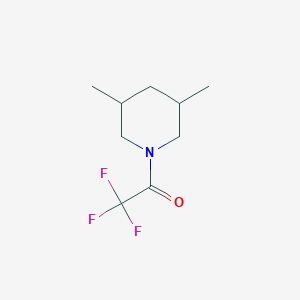
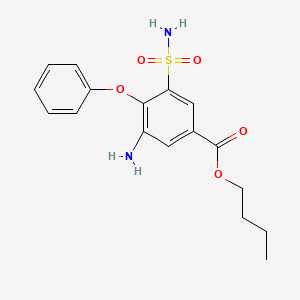
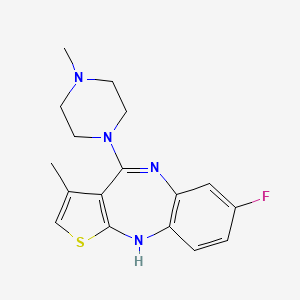

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)
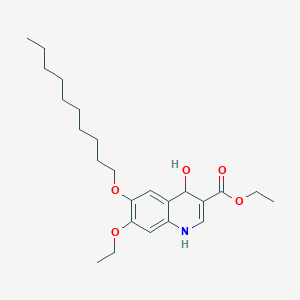
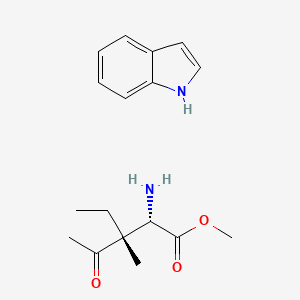
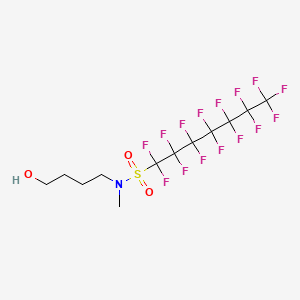
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
